molecular formula C24H36N2O2 B12895017 (4S,4'S)-2,2'-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B12895017
M. Wt: 384.6 g/mol
InChI Key: NJPOODZPANLSIP-RTBURBONSA-N
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Description

(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound featuring two oxazole rings and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Coupling of Oxazole Rings: The final step involves coupling the oxazole rings to the phenylene core, which can be achieved through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:

    Oxidation: The oxazole rings can be oxidized to form oxazoles.

    Reduction: Reduction of the oxazole rings can lead to the formation of dihydrooxazoles.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxazoles

    Reduction: Dihydrooxazoles

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The oxazole rings can interact with metal ions, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-methyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to the presence of multiple tert-butyl groups, which significantly impact its chemical properties and reactivity. This makes it particularly valuable in applications requiring high steric hindrance and stability.

Properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-[3-tert-butyl-5-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H36N2O2/c1-22(2,3)17-11-15(20-25-18(13-27-20)23(4,5)6)10-16(12-17)21-26-19(14-28-21)24(7,8)9/h10-12,18-19H,13-14H2,1-9H3/t18-,19-/m1/s1

InChI Key

NJPOODZPANLSIP-RTBURBONSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=N[C@H](CO3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=NC(CO3)C(C)(C)C

Origin of Product

United States

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